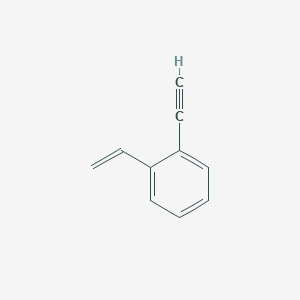

1-Ethenyl-2-ethynylbenzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90766-20-4 |

|---|---|

Molecular Formula |

C10H8 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

1-ethenyl-2-ethynylbenzene |

InChI |

InChI=1S/C10H8/c1-3-9-7-5-6-8-10(9)4-2/h1,4-8H,2H2 |

InChI Key |

GCQZUXYTGRNLMB-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=CC=C1C#C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethenyl 2 Ethynylbenzene and Analogous Systems

Strategies for the Construction of Aryl Alkyne and Alkene Moieties

The introduction of both an ethenyl (vinyl) and an ethynyl (B1212043) group onto a benzene (B151609) ring in an ortho configuration requires regioselective synthetic methods. The two primary approaches involve either the sequential or concerted formation of the key C(sp²)-C(sp) and C(sp²)-C(sp²) bonds.

Palladium-catalyzed reactions have become fundamental tools in organic synthesis for their ability to form carbon-carbon bonds with high efficiency and selectivity under mild conditions. beilstein-journals.org These methods are central to the synthesis of complex molecules like 1-ethenyl-2-ethynylbenzene.

The Sonogashira coupling is a premier method for the synthesis of arylalkynes and conjugated enynes. libretexts.org The reaction facilitates the cross-coupling of terminal alkynes with aryl or vinyl halides, making it highly suitable for constructing the ethynylbenzene core. organic-chemistry.orgresearchgate.net The process is typically catalyzed by a palladium(0) complex, co-catalyzed by a copper(I) salt, and carried out in the presence of an amine base. organic-chemistry.org

The catalytic cycle involves two interconnected processes. libretexts.org In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl halide. Simultaneously, in the copper cycle, the terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex, forming a Pd(II)-alkynyl-aryl species. Reductive elimination from this species yields the final arylalkyne product and regenerates the active Pd(0) catalyst. libretexts.org

For the synthesis of a this compound system, a Sonogashira reaction could be envisioned using a 2-vinylaryl halide as a substrate, which is then coupled with a protected or terminal alkyne. The use of (trimethylsilyl)acetylene is common, as the trimethylsilyl (B98337) (TMS) group can be easily removed under mild basic conditions to reveal the terminal alkyne. harvard.edu

| Component | Examples | Function | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for C-C bond formation | libretexts.orgnih.gov |

| Copper(I) Co-catalyst | CuI | Facilitates formation of copper acetylide | organic-chemistry.orgnih.gov |

| Base | Triethylamine (Et₃N), Piperidine, Diisopropylamine (DIPA) | Neutralizes HX byproduct, aids catalyst regeneration | nih.govwikipedia.org |

| Substrates | Aryl/vinyl halides (I, Br, OTf), Terminal alkynes | Coupling partners | organic-chemistry.org |

| Solvent | Tetrahydrofuran (THF), Toluene, Dimethylformamide (DMF) | Reaction medium | nih.gov |

The Mizoroki-Heck reaction is a powerful method for the vinylation of aryl halides, forming a carbon-carbon bond between a C(sp²) of an aryl halide and a C(sp²) of an alkene. wikipedia.org This reaction is ideal for installing the ethenyl group onto the benzene ring. youtube.com The reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.org

The mechanism of the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle. wikipedia.org It begins with the oxidative addition of the aryl halide to a Pd(0) catalyst to form a Pd(II) species. This is followed by the coordination and subsequent insertion of the alkene into the palladium-carbon bond. A final β-hydride elimination step forms the substituted alkene product and a hydridopalladium(II) complex. The base then regenerates the active Pd(0) catalyst. wikipedia.org A key advantage of the Heck reaction is its typical high stereoselectivity, generally favoring the formation of the trans alkene product due to steric factors during the β-hydride elimination step. youtube.comorganic-chemistry.org

To synthesize this compound, one could start with a 2-ethynylaryl halide and react it with ethylene (B1197577) gas under Heck conditions. Alternatively, other vinylating agents can be employed. This palladium-catalyzed approach offers broad functional group tolerance. youtube.com

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Typically a Pd(0) source, often generated in situ from Pd(II) precursors like Pd(OAc)₂ with phosphine (B1218219) ligands (e.g., PPh₃). | wikipedia.org |

| Reactants | An aryl or vinyl halide (or triflate) and an alkene. | organic-chemistry.org |

| Base | Inorganic (e.g., K₂CO₃, NaOAc) or organic (e.g., Et₃N) bases are used to neutralize the acid formed. | wikipedia.org |

| Stereoselectivity | The reaction is often highly stereoselective, predominantly yielding the E (trans) isomer. | organic-chemistry.org |

Before the widespread adoption of palladium catalysis, classical organic reactions were the primary methods for constructing alkyne and alkene functionalities. These techniques often require harsher conditions but remain valuable in certain synthetic contexts.

The Favorskii reaction traditionally describes the base-catalyzed reaction between a terminal alkyne and a carbonyl compound (aldehyde or ketone) to form a propargyl alcohol. wikipedia.orgwikipedia.org A metal acetylide is formed in situ by treating the alkyne with a strong base, which then acts as a nucleophile, attacking the carbonyl carbon. wikipedia.org

While the forward reaction is useful for alkyne elaboration, the retro-Favorskii reaction is particularly relevant for the synthesis of terminal alkynes. researchgate.net This reverse process involves the base-mediated fragmentation of a propargyl alcohol to yield a carbonyl compound and a terminal alkyne. This strategy can be used to unmask a terminal ethynyl group. For instance, 2-methyl-3-butyn-2-ol (B105114) can be coupled to an aryl halide, and the resulting tertiary propargylic alcohol can then be subjected to a retro-Favorskii reaction (cleavage with a base like potassium hydroxide) to generate the terminal arylacetylene. wikipedia.org

| Reaction | Typical Reagents | Transformation | Reference |

|---|---|---|---|

| Favorskii Reaction | Terminal alkyne, Aldehyde/Ketone, Strong base (e.g., KOH, NaNH₂, alkoxide) | Forms a propargyl alcohol | wikipedia.org |

| Retro-Favorskii Reaction | Propargyl alcohol, Base (e.g., KOH) in a suitable solvent (e.g., propan-2-ol), Heat | Cleaves a protecting group to yield a terminal alkyne | wikipedia.orgresearchgate.net |

The Corey-Fuchs reaction is a reliable, two-step protocol for the conversion of an aldehyde into a terminal alkyne, effectively achieving a one-carbon homologation. alfa-chemistry.comtcichemicals.com This method is a powerful tool for introducing the ethynyl group onto an aromatic ring, starting from the corresponding benzaldehyde (B42025) derivative.

In the first step, the aldehyde is treated with carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) to generate a 1,1-dibromoalkene intermediate. tcichemicals.comnih.gov The reaction proceeds via a phosphorus ylide, similar to a Wittig reaction. alfa-chemistry.com In the second step, the isolated dibromoalkene is treated with two equivalents of a strong base, typically n-butyllithium (n-BuLi), at low temperature. The base promotes elimination of HBr to form a bromoalkyne, followed by a lithium-halogen exchange and subsequent quenching with water to afford the terminal alkyne. alfa-chemistry.comnih.gov To synthesize this compound, this method would be applied to 2-vinylbenzaldehyde.

| Step | Description | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Olefination of Aldehyde | Aldehyde, Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃) | 1,1-Dibromoalkene | tcichemicals.comnih.gov |

| 2 | Elimination and Metallation | 1,1-Dibromoalkene, n-Butyllithium (n-BuLi) (2 equiv.), then H₂O quench | Terminal Alkyne | alfa-chemistry.comnih.gov |

Multi-Step Organic Synthesis Pathways

The synthesis of ortho-substituted unsaturated aromatic compounds like this compound requires careful strategic planning to control the regiochemistry and introduce the desired functional groups in the correct sequence. The order of reactions is critical, as the directing effects of the substituents guide the position of subsequent additions. libretexts.orgbrainkart.com

A plausible synthetic route to this compound involves a series of sequential functional group transformations, starting from a readily available ortho-substituted benzene derivative. The choice of the initial substituent is crucial as it must facilitate the introduction of the second group at the adjacent position and then be transformable into one of the target functionalities (ethenyl or ethynyl).

One potential pathway begins with ortho-ethylaniline. The amino group, while an ortho,para-director, can be converted into a more versatile functional group. For instance, diazotization of the amino group followed by a Sandmeyer reaction can introduce a halogen, such as bromine, at that position. This bromo group can then be converted to the ethynyl group via a Sonogashira coupling reaction with a protected alkyne like trimethylsilylacetylene, followed by deprotection. researchgate.netlibretexts.orgorganic-chemistry.org The ethyl group on the other hand can be converted to a vinyl group through a two-step sequence involving benzylic bromination followed by elimination.

An alternative strategy could start with ortho-bromoacetophenone. The acetyl group can be converted to the ethenyl group, for example, through a Wittig reaction. wikipedia.orglibretexts.orgmasterorganicchemistry.com The bromo substituent, already in the correct position, can then be subjected to a Sonogashira coupling to install the ethynyl group. The order of these transformations is critical; performing the Wittig reaction before the Sonogashira coupling may be preferable to avoid potential side reactions with the alkyne functionality.

Below is a table outlining a hypothetical synthetic pathway starting from ortho-ethylaniline.

| Step | Starting Material | Reagents & Conditions | Transformation | Intermediate/Product |

|---|---|---|---|---|

| 1 | o-Ethylaniline | 1. NaNO₂, HCl, 0-5 °C 2. CuBr | Diazotization followed by Sandmeyer reaction to replace -NH₂ with -Br. | 1-Bromo-2-ethylbenzene |

| 2 | 1-Bromo-2-ethylbenzene | N-Bromosuccinimide (NBS), Benzoyl peroxide, CCl₄, heat | Free-radical benzylic bromination of the ethyl group. | 1-Bromo-2-(1-bromoethyl)benzene |

| 3 | 1-Bromo-2-(1-bromoethyl)benzene | Potassium tert-butoxide (t-BuOK), THF | E2 Elimination to form the ethenyl (vinyl) group. | 1-Bromo-2-ethenylbenzene |

| 4 | 1-Bromo-2-ethenylbenzene | Trimethylsilylacetylene, Pd(PPh₃)₄, CuI, Et₃N | Sonogashira coupling to introduce the protected alkyne. libretexts.org | 1-Ethenyl-2-(trimethylsilylethynyl)benzene |

| 5 | 1-Ethenyl-2-(trimethylsilylethynyl)benzene | K₂CO₃, Methanol | Deprotection of the silyl (B83357) group to yield the terminal alkyne. | This compound |

While this compound itself does not exhibit stereoisomerism that requires complex stereoselective control, the synthesis of analogous systems with more substituted alkene moieties often demands careful consideration of stereochemistry. Enyne metathesis is a powerful reaction for forming 1,3-diene systems, and its intramolecular version, ring-closing enyne metathesis (RCEYM), is used to create cyclic structures. nih.govwikipedia.org The stereoselectivity of such reactions can be influenced by the catalyst and the substrate structure. chim.it

For instance, in the synthesis of enynes, controlling the geometry of the double bond is a key challenge. Stabilized Wittig reagents tend to produce (E)-alkenes, whereas non-stabilized ylides typically yield (Z)-alkenes. organic-chemistry.org This selectivity is crucial when designing synthetic routes for complex molecules where the spatial arrangement of substituents is critical for biological activity or material properties.

In related enediyne systems, stereoselectivity can be achieved through various methods. For example, the McMurry reaction has been used for the stereoselective synthesis of (E)-enediyne intermediates, which can then be used to build more complex heterocyclic analogues of molecules like tetraphenylethylene.

Challenges and Advancements in Regioselective Synthesis of Ortho-Substituted Unsaturated Aromatics

Challenges:

Steric Hindrance: The proximity of the ortho position to an existing substituent can sterically hinder the approach of an incoming electrophile, often favoring the more accessible para position.

Directing Group Effects: The electronic properties of the substituent on the benzene ring dictate the position of further substitution. Synthesizing an ortho-disubstituted product where the two groups have conflicting directing effects requires a multi-step approach with careful planning and functional group manipulation. brainkart.com

Harsh Reaction Conditions: Some traditional methods for achieving ortho-substitution require harsh conditions, which can be incompatible with sensitive functional groups present in complex molecules.

Advancements: Recent years have seen significant progress in developing new methodologies to overcome these challenges and achieve high regioselectivity for ortho-substitution.

Directed Ortho Metalation (DoM): This is a powerful strategy where a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium or other strong base, leading to deprotonation specifically at the adjacent ortho position. unblog.frnih.gov This creates a nucleophilic ortho-lithiated species that can react with a wide range of electrophiles, providing a highly regioselective route to 1,2-disubstituted products. acs.orgacs.org The O-carbamate group is one of the most effective DMGs. nih.gov

Transition Metal-Catalyzed C-H Activation/Functionalization: This approach uses transition metal catalysts (e.g., palladium, rhodium) to selectively activate and functionalize C-H bonds. acs.org A directing group on the substrate coordinates to the metal center, positioning it in close proximity to the ortho C-H bond for activation. acs.orgresearchgate.net This method has been used for various transformations, including arylation, olefination, and alkynylation. acs.orgnih.gov Recent advancements have even led to the development of directing groups that can be installed and removed in situ, or "transient" directing groups, increasing the efficiency of the process. researchgate.net

The following table compares traditional electrophilic substitution with modern regioselective methods for ortho-substitution.

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Substitution guided by electronic effects of existing substituent. | Well-established, wide range of reactions (nitration, halogenation, etc.). | Often poor regioselectivity (ortho/para mixtures), steric hindrance issues. libretexts.org |

| Directed Ortho Metalation (DoM) | Deprotonation at the ortho position guided by a coordinating directing group. unblog.fr | Excellent regioselectivity for ortho-substitution, broad scope of electrophiles. nih.govacs.org | Requires strongly basic conditions (e.g., organolithiums), limited functional group tolerance. |

| Transition Metal-Catalyzed C-H Activation | Catalyst is directed to the ortho C-H bond by a coordinating group on the substrate. acs.org | High regioselectivity, milder conditions than DoM, broader functional group tolerance. researchgate.net | Requires a directing group, catalyst cost and sensitivity can be a concern. |

Green Chemistry Principles in the Synthesis of this compound Precursors

Green chemistry aims to design chemical processes that minimize or eliminate the use and generation of hazardous substances. wikipedia.orgsigmaaldrich.com Applying these principles to the synthesis of aromatic precursors is crucial for developing more sustainable industrial processes. rroij.comroyalsocietypublishing.org

Key green chemistry principles applicable to the synthesis of precursors for this compound include:

Use of Renewable Feedstocks: Traditionally, benzene and its derivatives are produced from fossil fuels. openpr.com A greener approach involves using renewable resources like biomass. nrel.gov For example, lignin (B12514952), a waste product from the paper industry, is the most abundant renewable source of aromatic rings in nature and can be converted into benzene. researchgate.net Another strategy involves synthesizing aromatic compounds from bio-based 5-hydroxymethylfurfural (B1680220) (HMF), which is derived from sugars. researchgate.net

Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste. acs.org The development of biocatalysis, which uses enzymes to perform chemical transformations, is a significant advancement. nih.govrsc.org Enzymes operate under mild conditions (ambient temperature and pressure, in water) and exhibit high selectivity, which can reduce the need for protecting groups and simplify purification processes. acs.orgacs.org Microbial biocatalysts can be engineered to produce aromatic compounds directly from glucose. nih.gov

Safer Solvents and Reaction Conditions: Many organic syntheses rely on volatile and toxic organic solvents. Green chemistry encourages the use of safer alternatives like water, supercritical CO₂, or bio-derived solvents such as dimethylisosorbide. rroij.comroyalsocietypublishing.org Additionally, developing processes that run at lower temperatures and pressures reduces energy consumption. sigmaaldrich.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like C-H activation are highly atom-economical as they avoid the need for pre-functionalized starting materials (e.g., organohalides), thus reducing the formation of stoichiometric byproducts. nih.gov

The table below summarizes the application of these principles to the synthesis of aromatic precursors.

| Green Chemistry Principle | Traditional Approach | Greener Alternative | Example Application |

|---|---|---|---|

| Feedstock | Petroleum (e.g., crude oil) | Biomass (e.g., lignin, sugars) nrel.gov | Production of benzene from lignin via catalytic processes. researchgate.net |

| Catalysis | Stoichiometric reagents, heavy metal catalysts. | Recyclable catalysts, biocatalysts (enzymes). acs.orgnih.gov | Using engineered microbes to synthesize aromatic amino acids from glucose. nih.gov |

| Solvents | Volatile organic compounds (VOCs) like benzene, toluene, chlorinated solvents. | Water, supercritical fluids, bio-derived solvents. rroij.com | Performing Sonogashira couplings in water using a surfactant. organic-chemistry.org |

| Atom Economy | Reactions with stoichiometric byproducts (e.g., Grignard, Sandmeyer). | Addition reactions, C-H activation/functionalization. acs.org | Direct ortho-arylation of anilines via Pd-catalyzed C-H activation, avoiding halogenated intermediates. nih.gov |

Reaction Mechanisms and Reactivity of 1 Ethenyl 2 Ethynylbenzene

Intramolecular Cyclization Pathways

The intramolecular cyclization of ortho-substituted aryl alkynes is a potent method for synthesizing complex polycyclic structures, and platinum catalysts have demonstrated significant efficacy in mediating these transformations. While direct studies on 1-ethenyl-2-ethynylbenzene are not extensively detailed, the reactivity of similar o-substituted aryl alkynes provides a clear framework for its potential cyclization pathways. Platinum(II) catalysts, such as PtCl₂, are known to catalyze the intramolecular cyclization of aryl alkynes bearing ortho-isopropyl or -benzyl groups to yield substituted indene (B144670) derivatives. nih.gov This reaction is believed to proceed through an sp³ C-H bond activation followed by a 1,4-hydrogen migration. nih.gov

Density Functional Theory (DFT) studies on Pt(II)-catalyzed cyclization of aryl alkynes have explored various mechanistic possibilities. acs.orgnih.govresearchgate.net Three primary mechanisms have been computed:

Mechanism A: Involves the formation of a Pt(II) vinyl carbenoid. nih.gov

Mechanism B: Features a transition state implying a directed 1,4-hydrogen shift. nih.gov

Mechanism C: Involves a Pt-aided 1,4-hydrogen migration. nih.gov

Computational results suggest that the stepwise insertion pathway leading to the formation of a Pt(II) vinyl carbenoid (Mechanism A) is the most plausible. acs.orgnih.gov This is followed by a 4,5-hydrogen transfer to form the carbenoid intermediate. acs.org The electronic nature of substituents on the aromatic ring can influence the thermodynamics and shift the relative energies of intermediates and transition states, potentially altering the rate-limiting step of the reaction. acs.orgnih.gov For this compound, the platinum catalyst would coordinate to the ethynyl (B1212043) group, facilitating an intramolecular reaction involving the vinyl substituent to form a new cyclic structure.

Table 1: Proposed Mechanistic Steps in Platinum-Catalyzed Cyclization of Aryl Alkynes

| Step | Description | Key Intermediates/States |

|---|---|---|

| 1 | Coordination | Coordination of Pt(II) catalyst to the alkyne moiety. |

| 2 | C-H Activation/Insertion | Intramolecular activation of a C-H bond from the ortho-substituent. |

| 3 | Hydrogen Transfer | 1,4- or 1,5-hydrogen migration. |

| 4 | Reductive Elimination | Formation of the cyclized product and regeneration of the catalyst. |

This table is a generalized representation based on studies of related aryl alkynes. acs.orgnih.gov

The vinyl and ethynyl substituents of this compound constitute a conjugated enyne system, making the molecule a versatile substrate for various cycloaddition reactions. This arrangement allows it to participate as either a four-pi-electron (diene) or a two-pi-electron (dienophile or dipolarophile) component.

The reactivity of vinyl and ethynyl groups is central to cycloaddition chemistry:

Vinyl Groups: Vinyl groups are common participants in [4+2] (Diels-Alder) and [2+2] cycloadditions. researchgate.net They can also engage in 1,3-dipolar cycloadditions with dipoles like nitrile oxides and nitrones to form heterocyclic systems. nih.govglobethesis.com For instance, 1-vinylthymine reacts with nitrile oxides to yield isoxazoline (B3343090) products and with nitrones to give isoxazolidine (B1194047) cycloadducts. nih.gov

Ethynyl Groups: The alkyne functionality readily participates in cycloadditions. Electron-deficient acetylenes, for example, undergo [2+2] cycloaddition with vinyl ethers to produce cyclobutenes. researchgate.net The ethynyl group is also a key component in enyne metathesis and other transition metal-catalyzed cycloadditions. researchgate.net

In this compound, the conjugated system can undergo intramolecular Diels-Alder reactions upon thermal or catalytic activation, or it can react with external dienophiles or dienes in intermolecular cycloadditions. The specific reaction pathway, whether it proceeds via a [4+2], [2+2], or other cycloaddition mechanism, would depend on the reaction conditions, the nature of the co-reactant, and the catalyst employed. researchgate.netnih.gov

Radical-Mediated Transformations

The addition of radicals to aromatic systems is a fundamental process in organic chemistry. rsc.org The ethynyl radical (C₂H) is a highly reactive species known to participate in such reactions, particularly in environments like combustion and planetary atmospheres. nih.govwikipedia.org High-level theoretical calculations show that the addition of an ethynyl radical to benzene (B151609) occurs without an energy barrier, forming a C₆H₆(C₂H) adduct with significant exothermicity (42.2 kcal/mol). uhmreactiondynamics.org

There are two primary modes of barrierless addition to the benzene ring:

Addition to a carbon atom: This forms a resonance-stabilized cyclohexadienyl-type radical (isomer 1), which is the thermodynamically preferred pathway. uhmreactiondynamics.org

Addition to a C-C bond: This leads to a less stable bicyclic isomer (isomer 2). uhmreactiondynamics.org

Table 2: Energetics of Ethynyl Radical Addition to Benzene (Model System)

| Reaction Pathway | Description | Exothermicity / Barrier Height (kcal/mol) |

|---|---|---|

| C₂H + C₆H₆ → Adduct 1 | Addition to a carbon atom | -42.2 (barrierless) |

| C₂H + C₆H₆ → Adduct 2 | Addition to a C-C bond | -14.2 (barrierless) |

| Adduct 1 → Phenylacetylene (B144264) + H | H-atom elimination | Exit Barrier: +10.6 |

Data from G3(MP2,CC)//B3LYP/6-311G* calculations.* uhmreactiondynamics.org

Hydrogen atom abstraction (HAT), or hydrogen atom transfer, is a key reaction class where a free radical removes a hydrogen atom from a substrate. wikipedia.org The ethynyl radical has a high propensity to abstract hydrogen atoms from various molecules, a process driven by the thermodynamic stability of the C-H bond formed in acetylene (B1199291). nih.govresearchgate.net This reaction generally follows the equation: X• + H-Y → X-H + Y•. wikipedia.org

Studies on the ethynyl radical show that it can abstract hydrogen from molecules like methane (B114726) (CH₄) and ethylene (B1197577) (C₂H₄) with moderate to low energy barriers, making these reactions significant at various temperatures. nih.gov The barriers for hydrogen abstraction from ammonia (B1221849) (NH₃) and hydrogen sulfide (B99878) (H₂S) are even submerged below the energy of the reactants. researchgate.net

For this compound, there are several potential sites for hydrogen abstraction by an incoming radical:

The sp²-hybridized carbons of the vinyl group.

The sp²-hybridized carbons of the aromatic ring.

The sp-hybridized carbon of the ethynyl group.

Once a hydrogen atom is abstracted, a new radical species is formed on the this compound molecule. This new radical can then undergo a variety of subsequent reactions, including intramolecular cyclization, addition to other unsaturated molecules, or further fragmentation, depending on the reaction conditions. rsc.orgnih.gov For example, radical-mediated annulations of 1,n-enynes often involve an initial radical addition or abstraction event, followed by cyclization where a C-H bond acts as a radical acceptor to terminate the sequence. rsc.org

Polymerization and Oligomerization Phenomena

Molecules containing multiple reactive unsaturated groups, such as this compound, are precursors to polymers and oligomers. The presence of both a vinyl and an ethynyl group offers multiple pathways for polymerization, potentially leading to complex, cross-linked network polymers. nih.gov

The polymerization of diethynylarenes, such as p-diethynylbenzene (p-DEB), which is structurally related to the target molecule, has been studied under various conditions. Due to the presence of two reactive ethynyl groups, the polymerization of p-DEB typically results in a cross-linked, insoluble polymer. nih.gov Soluble polymers can sometimes be obtained at low conversion rates. nih.gov

For this compound, polymerization could proceed through several mechanisms:

Vinyl Polymerization: The ethenyl group can undergo chain-growth polymerization similar to styrene, potentially initiated by radical, cationic, or anionic initiators. elsevierpure.comnih.gov

Alkyne Polymerization: The ethynyl group can polymerize through mechanisms like polycyclotrimerization, which forms substituted benzene rings in the polymer backbone, or through other metal-catalyzed polymerizations. nih.gov

Combined Reactivity: Both groups can participate in the polymerization process. This would likely lead to a highly branched or cross-linked thermosetting material, as the polymerization of one group would leave the other available for further reaction, creating network junctions. nih.gov

The choice of initiator or catalyst would be crucial in selectively polymerizing one group over the other, although achieving such selectivity can be challenging. nih.gov For instance, radical initiation might lead to the reaction of both functionalities, whereas specific organometallic catalysts might favor the polymerization of the ethynyl group.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Platinum(II) chloride (PtCl₂) |

| Indene |

| Benzene |

| Phenylacetylene |

| Acetylene |

| Methane |

| Ethylene |

| Ammonia |

| Hydrogen sulfide |

| 1-Vinylthymine |

| p-Diethynylbenzene |

Homo- and Copolymerization Kinetics of Diethynylarenes

While specific kinetic studies on the homopolymerization of this compound are not extensively detailed in the literature, the polymerization behavior of related diethynylarenes, such as p-diethynylbenzene (p-DEB), provides significant insights. The polymerization of these monomers is often characterized by complex kinetics due to the presence of two reactive ethynyl groups, which can lead to the formation of linear, branched, and crosslinked structures. mdpi.com

Thermally initiated polymerization of diethynylarenes, for instance, has been investigated under isothermal conditions. For p-DEB, studies on heat release kinetics during melt polymerization have been conducted in a temperature range of 90–150 °C. nih.gov Such polymerizations, carried out in sealed ampoules under inert atmospheres, typically yield dark, insoluble products, indicative of a highly crosslinked polymer network. nih.gov The reaction kinetics in these systems are influenced by factors such as temperature, pressure, and the physical state of the monomer.

Investigations into reversible-deactivation radical polymerization (RDRP) provide a framework for understanding the kinetics of controlled polymerizations. mdpi.com In these systems, a dynamic equilibrium between active and dormant species allows for the preparation of polymers with well-defined structures. The kinetics are characterized by a fast initiation process and a low degree of termination reactions, enabling the growth of polymer chains in a controlled manner. mdpi.com

Catalytic Systems for Controlled Polymerization

The bifunctional nature of this compound necessitates the use of sophisticated catalytic systems to control the polymerization process and achieve desired polymer architectures. Both metal-based and metal-free initiatives have been explored for the polymerization of diethynylarenes and related monomers.

Rhodium(I)-based catalysts have proven to be highly effective for the polymerization of various mono- and diacetylenes, including diethynylarenes. mdpi.com Complexes such as [Rh(nbd)acac] (where nbd is norborna-2,5-diene and acac is acetylacetone) and [Rh(nbd)Cl]₂/Et₃N are particularly noteworthy. mdpi.com The polymerization of p-DEB using these catalysts in solvents like dichloromethane (B109758) at room temperature leads to the rapid formation of insoluble, non-swellable, crosslinked microporous polymers with high yields (77-85%). mdpi.com

The activity and selectivity of these Rh(I) catalysts can be tuned by modifying the ligands and reaction conditions. For instance, the choice of solvent can significantly impact the specific surface area of the resulting polymer. mdpi.com In situ ¹H NMR monitoring of polymerization systems has revealed that [Rh(cycloolefin)(acac)] complexes can be transformed into active polymerization centers through a monomer-assisted proton transfer from the acetylene monomer to the acac ligand. researchgate.net This mechanism differs from that of other common rhodium catalysts like [Rh(nbd)Cl]₂, which typically require a cocatalyst or a coordinating solvent to form the active species. researchgate.netunizar.es

The polymerization of phenylacetylene, a related monosubstituted alkyne, with Rh(I) catalysts in the presence of a co-catalyst like isopropylamine (B41738) (iPrNH₂) can afford highly stereoregular polyphenylacetylene with high molecular weight and controlled polydispersity. unizar.es This highlights the potential of Rh(I) systems for achieving controlled polymerization of acetylenic monomers.

| Catalyst System | Monomer | Key Findings | Reference |

|---|---|---|---|

| [Rh(nbd)acac] | p-Diethynylbenzene | Produces insoluble, microporous polymers with high surface area. Part of the ethynyl groups remain unreacted. | mdpi.com |

| [Rh(nbd)Cl]₂/Et₃N | p-Diethynylbenzene | Yields insoluble, non-swellable crosslinked microporous polymers at room temperature. | mdpi.com |

| [Rh(diene)(Ph₂PPy)]nⁿ⁺ / iPrNH₂ | Phenylacetylene | Efficiently polymerizes phenylacetylene to afford highly stereoregular polymer with high molecular weight. | unizar.es |

| [Rh(cycloolefin)(acac)] | Aryl- and Alkylacetylenes | Highly active without a cocatalyst; allows control over molecular weight by selecting solvent and cycloolefin ligand. | researchgate.net |

While transition metal catalysts are prevalent, there is growing interest in metal-free polymerization methods to avoid potential metal contamination in the final polymer product. Anionic polymerization represents a significant metal-free (in terms of transition metals) approach. The anionic polymerization of p-DEB initiated by n-butyllithium (n-BuLi) has been shown to produce a strictly linear polymer under certain conditions. mdpi.com This is achieved through the selective polymerization of one of the two ethynyl groups, leaving the other as a pendant group on the polymer backbone. mdpi.com The initiation is believed to occur via the addition of the n-BuLi to the monomer, opening a triple bond and forming a carbanion which then propagates. mdpi.com However, metal-free anionic polymerizations of other monomers, such as alkyl (meth)acrylates, using tetrabutylammonium (B224687) salts have shown challenges in controlling molecular weights and distributions. cmu.edu

Metal-free atom transfer radical polymerization (ATRP) is another emerging technique. This method often utilizes organic photocatalysts, such as perylene, which can mediate the radical polymerization of vinyl monomers under visible light. nih.gov The mechanism involves a reversible deactivation of the propagating radical, which allows for the synthesis of well-defined polymers. nih.gov While not yet specifically applied to this compound, this approach offers a promising avenue for the controlled, metal-free polymerization of functional monomers.

Derivatization and Functionalization Strategies

The distinct reactivity of the ethenyl and ethynyl groups in this compound allows for a variety of derivatization and functionalization strategies. Chemoselective modification of one group while leaving the other intact is a key challenge and opportunity for creating novel functional materials.

Theoretical and Computational Studies of 1 Ethenyl 2 Ethynylbenzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic properties of 1-ethenyl-2-ethynylbenzene, which govern its stability and reaction pathways. These methods provide a detailed picture of electron distribution and bonding.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely applied to study the electronic structure of organic molecules like this compound. DFT methods are used to calculate the ground-state electronic energy and electron density, from which numerous properties can be derived.

A significant application of DFT in the study of 2-ethynylstyrene involves the analysis of the Electron Localization Function (ELF). acs.orgacs.orgresearchgate.net The ELF is a tool derived from the DFT-calculated wavefunctions that provides a quantitative mapping of electron pair localization in a molecule. This analysis reveals the nature of the chemical bonds—covalent, ionic, etc.—and the locations of lone pairs. For 2-ethynylstyrene, ELF analysis is crucial for understanding the electronic changes that occur during its characteristic thermal cyclization reactions. acs.orgacs.org By examining the ELF of the reactant, researchers can establish a baseline understanding of the bonding that is later disrupted and reformed during the reaction process.

DFT calculations also provide access to other key electronic descriptors, which are summarized in the table below.

| Property | Description | Relevance to this compound |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electronic excitability and kinetic stability. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface of the molecule. | Reveals electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting regions of reactivity. |

| Mulliken Population Analysis | A method to partition the total electron density among the atoms in a molecule. | Provides atomic charges, offering insight into the polarity of bonds and the distribution of electrons. researchgate.net |

These DFT-derived properties are instrumental in predicting how this compound will interact with other reagents and under different energetic conditions.

While DFT is a workhorse for many applications, high-level ab initio (from first principles) methods are often employed to obtain more accurate, benchmark-quality results for specific properties. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are computationally more intensive but can provide a more precise description of electron correlation—the interaction between electrons.

For a system like this compound, these methods are particularly valuable for:

Accurate Energetics: Calculating highly accurate energies for the reactant, transition states, and products of its reactions. This allows for a reliable determination of reaction barriers and thermodynamics.

Validation of DFT Results: High-level ab initio calculations serve as a "gold standard" to validate the results obtained from more computationally efficient DFT functionals. This is crucial when studying complex reaction pathways where the performance of a given DFT functional may be uncertain.

Excited State Properties: Methods like Complete Active Space Self-Consistent Field (CASSCF) are used to study the properties of electronically excited states, which is important for understanding photochemical reactions.

The synergy between DFT and ab initio methods provides a comprehensive and reliable picture of the electronic structure of this compound.

Mechanistic Investigations via Computational Modeling

The most significant area of theoretical research on this compound is the investigation of its reaction mechanisms, particularly its thermal cyclization. This process is a type of pericyclic reaction that leads to the formation of highly reactive intermediates.

Computational modeling allows for the mapping of the potential energy surface (PES) for a chemical reaction. The PES is a multidimensional surface that represents the potential energy of a system as a function of the positions of its atoms. By mapping the PES for the cyclization of 2-ethynylstyrene, researchers can identify the lowest-energy pathways connecting the reactant to the products.

Studies have shown that the thermal cyclization of 2-ethynylstyrene can proceed via two distinct competitive pathways. acs.orgacs.org

A six-membered pericyclic transition state .

A five-membered coarctate transition state .

Mapping the PES involves locating the geometries of these transition states and the reaction coordinates that lead from the reactant, over these energy barriers, to the initial cyclized product. This mapping is essential for visualizing the entire reaction landscape and understanding why one pathway might be preferred over another.

Once the stationary points (reactants, products, and transition states) on the PES are located, a detailed analysis is performed to understand the kinetics of the reaction. Transition state theory is used to calculate the reaction rates based on the energetic barrier (activation energy) that must be overcome.

For 2-ethynylstyrene, computational analysis focuses on characterizing the two competing transition states. acs.orgacs.org The geometries are optimized, and their energies are calculated with high precision. The pathway with the lower activation energy will be the kinetically favored one. The Electron Localization Function (ELF) is again employed here to analyze the nature of bond breaking and bond formation as the molecule passes through the transition state, classifying the electronic character of the reaction as either pericyclic or coarctate. acs.orgacs.org

The table below illustrates the type of data generated from such an analysis, comparing the key energetic parameters for the two proposed cyclization pathways.

| Parameter | Pericyclic Pathway (6-membered TS) | Coarctate Pathway (5-membered TS) | Significance |

| Activation Energy (ΔE‡) | E1 | E2 | The lower value indicates the kinetically preferred reaction pathway. |

| Gibbs Free Energy of Activation (ΔG‡) | G1 | G2 | Includes entropic effects and determines the spontaneity and rate of the reaction under thermal conditions. |

| Key Geometric Features | Characterized by a cyclic array of six interacting atoms in a planar or near-planar arrangement. | Involves a more compressed, five-center interaction. | The geometry of the transition state confirms the nature of the electronic reorganization during the reaction. |

The thermal cyclization of enediyne systems like this compound is known to produce a highly reactive diradical intermediate. The reaction does not simply stop after the initial ring formation. Computational simulations are critical for elucidating the fate of this transient species.

The initial cyclization product is a biradical that can undergo several subsequent reactions. The most common pathway simulated is hydrogen atom abstraction . In the presence of a hydrogen-donor molecule (like a solvent), the diradical can abstract hydrogen atoms to form a stable, closed-shell aromatic product. Computational models can simulate this process by calculating the energy barrier for the hydrogen transfer step.

Furthermore, the ELF analysis provides a powerful tool to follow the radical pathway. acs.orgacs.orgresearchgate.net It can be used to track the formation of the new radical centers in the diradical intermediate and the subsequent quenching of these centers during the hydrogen abstraction step. This provides a detailed, step-by-step electronic picture of the entire radical reaction sequence, from its birth via cyclization to its termination.

Compound Names

| Trivial Name / Synonym | IUPAC Name |

| 2-Ethynylstyrene | This compound |

| 2-Vinylphenylacetylene | This compound |

Predictive Modeling for Reactivity and Selectivity

Computational chemistry provides powerful tools to predict the reactivity and selectivity of molecules like this compound, offering insights into their formation pathways and potential chemical behavior. Theoretical studies have explored the formation of this compound as a potential intermediate in the fragmentation of larger polycyclic aromatic hydrocarbons (PAHs), such as naphthalene (B1677914).

One proposed mechanism for the formation of this compound involves the rupture of a C-C bond in one of the aromatic rings of naphthalene. This initial step leads to the formation of a doublet radical intermediate. Subsequent isomerization of this intermediate via an intramolecular proton transfer can lead to the formation of this compound. This pathway is a competing route to other fragmentation products. While this formation route has been postulated, detailed quantitative data on the reaction energies and activation barriers for the specific steps leading to this compound are not extensively detailed in dedicated published studies. The focus of existing research has been more on the spectroscopic properties for astronomical detection rather than a comprehensive analysis of its reaction kinetics.

Simulation of Spectroscopic Signatures for Astronomical Detection

The simulation of spectroscopic signatures is a critical component in the search for new molecules in the interstellar medium (ISM). For a molecule like this compound, which is a plausible intermediate in interstellar chemistry, theoretical calculations of its rotational and vibrational spectra are essential for guiding radio astronomical observations.

Quantum chemical calculations have been employed to predict the rotational constants and dipole moment of this compound, which are fundamental parameters for simulating its microwave spectrum. These theoretical predictions are crucial because they allow astronomers to know at which frequencies to search for the molecule's rotational transitions.

Based on theoretical calculations, a search for this compound was conducted in the Taurus Molecular Cloud (TMC-1), a well-known source of complex organic molecules. However, this search did not result in a positive detection of the molecule. The non-detection could be due to a variety of factors, including a low abundance of the molecule in that specific region, or that its rotational transitions were too weak to be observed with the available instrumentation. The rather low calculated dipole moment of this compound (µa = 0.4 D) contributes to the difficulty in its detection via radio astronomy, as the intensity of rotational transitions is proportional to the square of the dipole moment.

The simulation of its infrared (IR) vibrational spectrum would also be valuable for potential detection by infrared telescopes. Theoretical methods can predict the frequencies and intensities of the vibrational modes, which correspond to the stretching and bending of the molecule's chemical bonds. These simulated spectra could be compared with observational data to identify the presence of this compound in astronomical environments rich in infrared emission, such as protoplanetary disks or the outflows of evolved stars. While general computational methods for simulating IR spectra are well-established, specific and detailed published analyses of the simulated IR spectrum of this compound are not currently available.

| Computed Property | Value | Significance |

| Dipole Moment (µa) | 0.4 D | Indicates the molecule has a relatively low polarity, making its rotational transitions weak and challenging to detect. |

| Rotational Constants | Calculated | Essential for predicting the frequencies of rotational transitions for radio astronomical searches. |

Advanced Characterization Methodologies for 1 Ethenyl 2 Ethynylbenzene and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 1-ethenyl-2-ethynylbenzene. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Mass Spectrometry (MS), and Microwave Spectroscopy each offer a unique window into the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals for the vinyl, aromatic, and acetylenic protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. The vinyl protons typically appear as a complex multiplet due to geminal, cis, and trans couplings. The aromatic protons would resonate in the downfield region, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The acetylenic proton is expected to appear as a singlet at a characteristic chemical shift. Coupling constants (J) provide valuable information about the connectivity of neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The aromatic carbons would appear in the typical downfield region for benzene derivatives. The sp² hybridized carbons of the vinyl group and the sp hybridized carbons of the ethynyl (B1212043) group would have characteristic chemical shifts, allowing for their unambiguous assignment.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to further confirm the structure. COSY spectra reveal proton-proton couplings, helping to trace the connectivity within the vinyl and aromatic systems. HSQC spectra correlate directly bonded proton and carbon atoms, providing definitive assignments for the ¹H and ¹³C spectra.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Acetylenic H | ~3.0 - 3.5 | s (singlet) | N/A |

| Vinylic H (geminal) | ~5.3 - 5.8 | dd (doublet of doublets) | J(gem), J(cis) |

| Vinylic H (cis) | ~5.2 - 5.6 | dd (doublet of doublets) | J(gem), J(trans) |

| Vinylic H (trans) | ~6.7 - 7.1 | dd (doublet of doublets) | J(cis), J(trans) |

| Aromatic H | ~7.2 - 7.8 | m (multiplet) | ortho, meta, para couplings |

| Carbon | Expected Chemical Shift (δ, ppm) |

| Acetylenic C-H | ~80 - 85 |

| Acetylenic C-Ar | ~85 - 90 |

| Vinylic CH₂ | ~115 - 120 |

| Vinylic CH | ~135 - 140 |

| Aromatic C | ~125 - 140 |

Infrared (IR) and Raman Vibrational Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. A sharp peak around 3300 cm⁻¹ is indicative of the ≡C-H stretching vibration of the terminal alkyne. The C≡C triple bond stretch would appear as a weak to medium band in the region of 2100-2140 cm⁻¹. The vinyl C=C stretch is expected around 1620-1640 cm⁻¹. The aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the vinyl and aromatic groups would appear just above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡C triple bond, which often shows a weak band in the IR spectrum, typically exhibits a strong signal in the Raman spectrum. The symmetric vibrations of the benzene ring are also often more prominent in the Raman spectrum.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| ≡C-H Stretch | ~3300 | ~3300 | Strong (IR), Medium (Raman) |

| Aromatic C-H Stretch | ~3050-3100 | ~3050-3100 | Medium (IR), Strong (Raman) |

| Vinylic C-H Stretch | ~3010-3090 | ~3010-3090 | Medium (IR), Medium (Raman) |

| C≡C Stretch | ~2100-2140 | ~2100-2140 | Weak-Medium (IR), Strong (Raman) |

| C=C Stretch (Vinyl) | ~1620-1640 | ~1620-1640 | Medium (IR), Medium (Raman) |

| C=C Stretch (Aromatic) | ~1450-1600 | ~1450-1600 | Medium-Strong (IR), Medium (Raman) |

Mass Spectrometry (MS) for Molecular Confirmation and Purity Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

For this compound (C₁₀H₈), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 128.0626 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The fragmentation pattern in the mass spectrum would show characteristic losses of small molecules or radicals, such as the loss of a hydrogen atom ([M-1]⁺), an acetylene (B1199291) molecule ([M-26]⁺), or a vinyl group ([M-27]⁺), providing further structural evidence.

| Fragment Ion | m/z (Expected) | Possible Neutral Loss |

| [C₁₀H₈]⁺ | 128 | - |

| [C₁₀H₇]⁺ | 127 | H |

| [C₈H₆]⁺ | 102 | C₂H₂ |

| [C₈H₅]⁺ | 101 | C₂H₃ |

Microwave Spectroscopy for Rotational Constants

Microwave spectroscopy measures the transitions between quantized rotational states of molecules in the gas phase. This technique provides highly precise information about the molecule's geometry and moments of inertia, from which rotational constants (A, B, and C) can be derived. Although experimental data for this compound is scarce, theoretical calculations suggest it has a low dipole moment. aanda.org The determination of its rotational constants would provide unambiguous proof of its structure and conformation in the gas phase.

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC)

Gas Chromatography is a cornerstone technique for assessing the purity of this compound and for monitoring its consumption during chemical reactions. As a volatile aromatic hydrocarbon, it is well-suited for GC analysis, typically coupled with a Flame Ionization Detector (FID) for sensitive hydrocarbon detection or Mass Spectrometry (MS) for definitive identification. cdc.govnih.gov

The separation in GC is governed by the compound's boiling point and its interaction with the stationary phase of the capillary column. nih.gov For aromatic compounds like this compound and related isomers or impurities, a non-polar or mid-polarity column is generally employed. sigmaaldrich.com The elution order typically follows the boiling points of the analytes. sigmaaldrich.com

Key parameters that influence the separation and analysis time include the column temperature, carrier gas linear velocity, and column dimensions. Increasing the column temperature or the carrier gas flow rate can shorten the analysis time, but often at the cost of resolution between closely eluting peaks. researchgate.net Method development involves optimizing these parameters to achieve baseline separation of the target analyte from starting materials, byproducts, and solvents in the shortest possible time.

Table 1: Illustrative GC Parameters for Aromatic Hydrocarbon Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Non-polar (e.g., 5% Phenyl Polysiloxane) | Mid-polar (e.g., 50% Phenyl Polysiloxane) | Non-polar (e.g., 5% Phenyl Polysiloxane) |

| Oven Program | 80°C (2 min) to 250°C at 10°C/min | 80°C (2 min) to 250°C at 10°C/min | 100°C (2 min) to 250°C at 20°C/min |

| Injector Temp. | 250°C | 250°C | 270°C |

| Detector | FID | FID | MS |

| Expected Outcome | Good general separation | Enhanced separation of polar isomers | Positive identification of components |

This table presents typical starting conditions for method development. Actual parameters would need to be optimized for the specific sample matrix.

X-ray Diffraction (XRD) for Crystalline Structures (if applicable to derivatives/complexes)

While this compound itself is not a crystalline solid at room temperature, its derivatives, particularly polymers, metal-organic complexes, and crystalline organic adducts, can be analyzed using single-crystal or powder X-ray Diffraction (XRD). XRD is an indispensable tool for elucidating the three-dimensional atomic arrangement, molecular packing, and solid-state architecture of crystalline materials. gla.ac.ukweizmann.ac.il

For a crystalline derivative, single-crystal XRD analysis provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecular structure and stereochemistry. researchgate.neteurjchem.com It also reveals crucial information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the material's bulk properties. eurjchem.com The analysis yields a set of crystallographic parameters that define the crystal's unit cell and symmetry. researchgate.net

In the context of polymers derived from this compound, powder XRD can be used to assess the degree of crystallinity. Broad, amorphous halos in the diffraction pattern indicate disordered regions, while sharp Bragg peaks signify crystalline domains. This information is critical for understanding the mechanical and thermal properties of the polymeric material. technologynetworks.com Organometallic complexes incorporating this compound or its derivatives as ligands can also be characterized by XRD to understand the coordination geometry around the metal center. acs.org

Table 2: Example Crystallographic Data for an Ethynylbenzene Derivative

| Parameter | Value |

| Chemical Formula | C24H18O2 |

| Crystal System | Orthorhombic |

| Space Group | Ccc2 |

| a (Å) | 9.7401 |

| b (Å) | 34.509 |

| c (Å) | 21.970 |

| Volume (ų) | 7384.7 |

| Z (molecules/unit cell) | 16 |

Data is for the representative compound 1,2-bis((4-methoxyphenyl)ethynyl)benzene, illustrating the type of information obtained from a single-crystal XRD experiment. researchgate.net

Advanced Analytical Methodologies for Reaction Monitoring

The dual reactivity of this compound allows for complex reaction pathways, such as polymerization, cross-linking, and sequential functionalization. rsc.org Monitoring these reactions in real-time is crucial for understanding kinetics, controlling polymer architecture, and optimizing reaction conditions. monash.eduprimescholars.com Advanced in-situ analytical techniques are employed for this purpose, moving beyond traditional offline methods like GC. mt.com

Spectroscopic Techniques:

In-situ FTIR/Raman Spectroscopy: These vibrational spectroscopy methods can monitor the concentration of functional groups in real-time. For reactions involving this compound, one could track the disappearance of the characteristic C≡C-H stretch (around 3300 cm⁻¹) of the ethynyl group and the C=C stretch of the vinyl group. mt.comresearchgate.net This provides direct kinetic data on monomer consumption. researchgate.net

UV-Vis Spectroscopy: If the monomer, polymer, or a reaction intermediate possesses a distinct chromophore, UV-Vis spectroscopy can be used to follow changes in its concentration over time. rsc.org This is particularly useful for conjugated polymers where the absorption spectrum shifts as the polymer chain grows. rsc.org

Polymer-Specific Techniques:

Automated Continuous Online Monitoring of Polymerization (ACOMP): This is a powerful method that continuously extracts a small stream from the reactor and measures polymer properties like molecular weight and intrinsic viscosity in real-time using techniques such as light scattering and viscometry. americanlaboratory.com This provides immediate feedback on how reaction variables affect the properties of the resulting polymer. americanlaboratory.com

Time-Domain NMR (TD-NMR): This technique is sensitive to changes in molecular mobility. nih.gov As a liquid monomer converts into a more rigid polymer or cross-linked network, the NMR signal decay time (T2) changes significantly. By monitoring these changes, TD-NMR can track the formation of solid products and provide kinetic data on the polymerization and cross-linking processes. nih.gov

These advanced methods provide a dynamic window into the reaction, enabling precise control over the synthesis of materials derived from this compound. monash.edu

Table 3: Comparison of In-Situ Reaction Monitoring Techniques

| Technique | Principle | Information Gained | Application Example |

| In-situ FTIR/Raman | Vibrational Spectroscopy | Functional group concentration, monomer conversion, kinetics mt.com | Tracking the disappearance of ethynyl and vinyl peaks. |

| ACOMP | Continuous sampling and analysis | Real-time molecular weight, viscosity, polymer concentration americanlaboratory.com | Controlling polymer chain length by adjusting monomer feed rate. |

| TD-NMR | Nuclear Magnetic Resonance Relaxation | Changes in molecular mobility, solid/liquid ratio, cross-link density nih.gov | Monitoring the gel point in a cross-linking polymerization. |

| In-situ UV-Vis | Electronic Spectroscopy | Concentration of chromophores, conjugation length rsc.org | Observing the formation of a conjugated polymer backbone. |

Potential Research Applications and Future Directions

Role in the Formation of Polycyclic Aromatic Hydrocarbons (PAHs) and Interstellar Chemistry

1-Ethenyl-2-ethynylbenzene is a molecule of significant interest in the fields of combustion chemistry and astrochemistry due to its potential role as a key intermediate in the formation of Polycyclic Aromatic Hydrocarbons (PAHs). PAHs are a large class of organic compounds containing two or more fused aromatic rings, and they are important as pollutants, and as components of the interstellar medium (ISM). The formation of the first aromatic rings and their subsequent growth into larger PAH structures are fundamental processes in these environments.

Theoretical studies and laboratory experiments have suggested that this compound can be formed through isomerization and hydrogen loss from precursors in high-temperature environments. For instance, it has been proposed as an intermediate in the decomposition pathways of larger PAHs like naphthalene (B1677914) under discharge conditions. One suggested pathway involves the isomerization of a naphthalene-derived intermediate via an intramolecular proton transfer, leading to the formation of this compound, which can then undergo further hydrogen loss.

In the context of interstellar chemistry, the search for molecular precursors to PAHs is a key area of research. Molecules with both vinyl and ethynyl (B1212043) functionalities are considered important building blocks. While there have been astronomical searches for this compound in molecular clouds such as the Taurus Molecular Cloud (TMC-1), there has been no definitive detection of this species to date. This lack of detection could be attributed to its rather low dipole moment, which makes it challenging to identify using rotational spectroscopy, the primary tool for molecular detection in the ISM. Therefore, it cannot be entirely ruled out that this reaction pathway is active in interstellar environments.

The table below summarizes the theoretical involvement of this compound in PAH formation.

| Precursor/Reactant | Proposed Reaction Pathway | Product(s) | Significance |

| Naphthalene Intermediate | Isomerization via intramolecular proton transfer followed by hydrogen loss | This compound | A potential step in the fragmentation of larger PAHs and the formation of smaller, functionalized aromatic species. |

| This compound | Further hydrogen loss | Larger PAHs | Contributes to the growth of polycyclic aromatic systems in high-temperature environments. |

Monomer in Advanced Polymer and Material Science

The unique molecular structure of this compound, featuring both a polymerizable vinyl group and a reactive ethynyl group, presents considerable, though largely unexplored, potential for applications in polymer and materials science.

In principle, this compound could serve as a versatile monomer for the synthesis of novel conjugated polymers. The presence of two distinct reactive sites allows for various polymerization strategies. For example, polymerization through the vinyl group could lead to a polymer with pendant ethynyl groups, which could then be used for post-polymerization modification or cross-linking to create a network structure. Alternatively, polymerization involving the ethynyl group, through reactions such as cyclotrimerization or oxidative coupling, could produce highly cross-linked, carbon-rich polymers with interesting electronic and thermal properties. To date, however, specific research on the polymerization of this compound to form conjugated polymer systems has not been reported in the literature.

The rigid phenyl ring and the reactive functional groups of this compound make it a candidate for the design of complex supramolecular structures. The ethynyl group, in particular, can participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, which are crucial for the self-assembly of molecules into well-defined architectures. While the potential exists, the use of this compound as a building block for supramolecular architectures has not been specifically demonstrated.

The bifunctional nature of this compound also suggests its potential utility in the synthesis of dendrimers and oligomers. Dendrimers are highly branched, well-defined macromolecules with a central core, and their synthesis often relies on monomers with multiple reactive sites. This compound could potentially be used as a building block in a divergent or convergent synthesis approach to create dendrimers with a high degree of functionality. Similarly, controlled oligomerization of this monomer could lead to well-defined oligomers with specific properties and applications. As with its use in polymers and supramolecular chemistry, the application of this compound in dendrimer and oligomer synthesis remains a theoretical possibility awaiting experimental exploration.

Catalysis and Organometallic Chemistry Involving this compound Ligands

The vinyl and ethynyl groups in this compound are both capable of coordinating to metal centers, suggesting that the molecule could act as a versatile ligand in organometallic chemistry and catalysis. The presence of two different types of unsaturated C-C bonds could allow for mono- or bidentate coordination to a metal, potentially leading to the formation of stable organometallic complexes with unique reactivity.

Such complexes could find applications in catalysis, for example, in cross-coupling reactions, polymerization, or hydrogenation. The specific electronic and steric properties of the this compound ligand could influence the activity and selectivity of a metal catalyst. Despite these intriguing possibilities, a review of the current scientific literature reveals no specific reports on the synthesis of organometallic complexes using this compound as a ligand or their application in catalysis. This remains a completely unexplored area of research.

Emerging Research Areas and Unexplored Reactivity

The potential of this compound in several key areas of chemistry is evident from its molecular structure, yet it remains a largely understudied compound. The most significant emerging research area would be the experimental validation of its role in PAH formation, which is currently based on theoretical models and indirect evidence.

The most substantial area of unexplored reactivity lies in its application as a monomer and a ligand. The dual functionality of the vinyl and ethynyl groups opens up a wide range of possibilities for the synthesis of novel materials and catalysts. Key research questions that remain unanswered include:

Under what conditions can this compound be selectively polymerized through either its vinyl or ethynyl group?

What are the properties of the resulting polymers, and what are their potential applications?

Can this compound form stable complexes with transition metals, and what is the nature of the metal-ligand bonding?

Do such organometallic complexes exhibit catalytic activity in important organic transformations?

Addressing these questions through systematic synthetic and characterization studies would undoubtedly open up new avenues for the application of this versatile molecule and contribute to the broader fields of materials science and catalysis.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Ethenyl-2-ethynylbenzene, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves Sonogashira coupling or alkyne functionalization on a benzene backbone. For example, halogenated precursors (e.g., 2-bromoethenylbenzene) can react with terminal alkynes under palladium catalysis. Optimize conditions by controlling temperature (80–120°C), solvent polarity (e.g., THF or DMF), and ligand choice (e.g., PPh₃) to enhance yield and selectivity . Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from byproducts.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Due to reactive ethynyl and ethenyl groups, use PPE (nitrile gloves, safety goggles), work in a fume hood, and avoid contact with strong oxidizers or acids. Store under inert gas (argon) to prevent polymerization. Refer to safety data sheets (SDS) for analogous compounds, which recommend emergency measures for inhalation (fresh air, medical attention) and spill containment (neutralize with non-combustible absorbents) .

Q. How should researchers document experimental procedures for synthesizing and characterizing this compound to ensure reproducibility?

- Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Synthesis : Specify stoichiometry, catalyst loading, solvent, temperature, and reaction time.

- Characterization : Report NMR (¹H/¹³C), IR, and HRMS data. Include crystallographic data (if applicable) using CIF files validated by programs like SHELXL .

- Purity : Provide HPLC or GC-MS traces. Limit main-text data to key compounds; use supplementary materials for extensive datasets .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in stereochemical outcomes of cycloaddition reactions involving this compound?

- Answer : Combine DFT calculations (e.g., B3LYP/6-31G*) with experimental NMR/X-ray data to validate transition states. For example, conflicting [2+2] vs. [4+2] cycloaddition pathways can be resolved by comparing computed activation energies with observed product ratios. Software like Gaussian or ORCA paired with crystallographic refinement (SHELXL) ensures accuracy .

Q. What strategies characterize the electronic properties of this compound derivatives in materials science applications?

- Answer : Use UV-Vis spectroscopy to assess π-conjugation and cyclic voltammetry (CV) to measure HOMO/LUMO levels. For conflicting spectroscopic data (e.g., fluorescence quenching), correlate with X-ray crystallography to identify intermolecular interactions (e.g., stacking effects). DFT-based charge-transfer analysis can clarify discrepancies .

Q. How can researchers validate the structural integrity of this compound crystals when faced with twinning or disorder?

- Answer : Employ twin refinement in SHELXL to model overlapping lattices. For disorder, use PART instructions and restrain ADPs (anisotropic displacement parameters). Validate with R1/wR2 metrics (<5%) and check Hirshfeld surfaces for plausible intermolecular contacts. Cross-validate with solid-state NMR if crystallographic ambiguity persists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.